molecular formula C19H21N3O4 B3458141 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine

1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B3458141
M. Wt: 355.4 g/mol
InChI Key: UXAYPTFJHVQVRI-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed that this compound binds to specific receptors or enzymes in the body, leading to its various biochemical and physiological effects. For example, this compound has been found to bind to the copper ions in the body, leading to the formation of a stable complex. This complex is believed to be responsible for the fluorescent properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the release of glutamate, as mentioned earlier. In addition, this compound has been found to have an anti-inflammatory effect, which makes it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine is its potential use as a fluorescent probe for the detection of metal ions. This compound is selective for certain metal ions, which makes it a potentially useful tool for detecting these ions in biological samples. However, one of the limitations of this compound is its low yield during synthesis. This can make it difficult to obtain large quantities of this compound for use in experiments.

Future Directions

There are several future directions for the research on 1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine. One potential direction is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. This compound has been found to inhibit the release of glutamate, which is involved in these disorders. Another potential direction is the development of new fluorescent probes for the detection of metal ions. This compound has shown promise in this area, and further research could lead to the development of more effective probes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a fluorescent probe for the detection of metal ions and as a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound in these areas.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-(2-nitrobenzyl)piperazine has been found to have various scientific research applications. One of the most promising applications is its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to selectively bind to these metal ions, leading to a change in its fluorescent properties. This makes it a potentially useful tool for detecting metal ions in biological samples.
Another application of this compound is in the field of neuroscience. This compound has been found to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in various neurological disorders such as Alzheimer's disease and epilepsy. This makes this compound a potential candidate for the development of new drugs for the treatment of these disorders.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-17-7-4-6-15(13-17)19(23)21-11-9-20(10-12-21)14-16-5-2-3-8-18(16)22(24)25/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAYPTFJHVQVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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